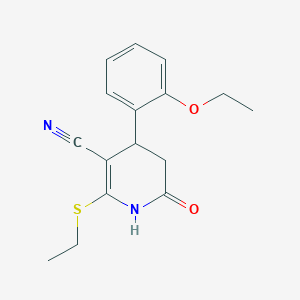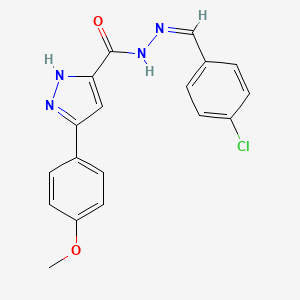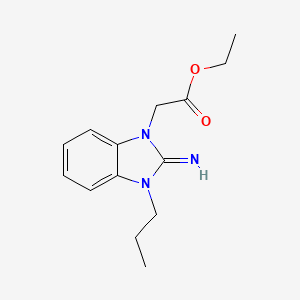![molecular formula C15H13BrN2O6 B11666282 ethyl {4-bromo-2-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetate](/img/structure/B11666282.png)
ethyl {4-bromo-2-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-bromo-2-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)méthyl]phénoxy}acétate d’éthyle est un composé organique complexe avec une structure unique qui combine un cycle aromatique bromé avec un fragment trioxotetrahydropyrimidine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du {4-bromo-2-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)méthyl]phénoxy}acétate d’éthyle implique généralement plusieurs étapes. Une méthode courante commence par la bromation d’un précurseur aromatique approprié, suivie de l’introduction du fragment trioxotetrahydropyrimidine par une série de réactions de condensation. L’étape finale implique une estérification pour introduire le groupe acétate d’éthyle. Les conditions réactionnelles incluent souvent l’utilisation d’acides ou de bases forts, des températures élevées et des catalyseurs spécifiques pour conduire les réactions à leur terme.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et le rendement du processus de production. De plus, les méthodes industrielles peuvent intégrer des réactifs et des solvants plus respectueux de l’environnement pour minimiser les déchets et réduire l’impact environnemental.
Analyse Des Réactions Chimiques
Types de réactions
{4-bromo-2-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)méthyl]phénoxy}acétate d’éthyle peut subir diverses réactions chimiques, notamment:
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux qui existent déjà.
Réduction : Les réactions de réduction peuvent être utilisées pour éliminer les atomes d’oxygène ou réduire les doubles liaisons au sein de la molécule.
Substitution : L’atome de brome dans le cycle aromatique peut être substitué par d’autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l’hydrure de lithium et de l’aluminium, et des nucléophiles comme le méthylate de sodium. Les conditions réactionnelles varient en fonction de la transformation souhaitée, mais impliquent souvent des températures contrôlées et des solvants spécifiques pour garantir la sélectivité et le rendement.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des alcanes. Les réactions de substitution peuvent introduire une large gamme de groupes fonctionnels, tels que des amines, des éthers ou des halogénures.
Applications De Recherche Scientifique
{4-bromo-2-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)méthyl]phénoxy}acétate d’éthyle a plusieurs applications en recherche scientifique:
Chimie : Le composé est utilisé comme élément constitutif dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Il peut être utilisé dans des études impliquant l’inhibition enzymatique ou comme sonde pour étudier les voies biologiques.
Industrie : Il peut être utilisé dans la production de produits chimiques et de matériaux spéciaux possédant des propriétés uniques.
Mécanisme D'action
Le mécanisme d’action du {4-bromo-2-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)méthyl]phénoxy}acétate d’éthyle implique son interaction avec des cibles moléculaires spécifiques. Le cycle aromatique bromé et le fragment trioxotetrahydropyrimidine peuvent interagir avec les enzymes ou les récepteurs, conduisant à l’inhibition ou à l’activation de voies spécifiques. Les cibles moléculaires et les voies exactes dépendent de l’application spécifique et du contexte dans lequel le composé est utilisé.
Comparaison Avec Des Composés Similaires
{4-bromo-2-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)méthyl]phénoxy}acétate d’éthyle peut être comparé à des composés similaires tels que:
(4-bromo-2-fluorobenzoyl)acétate d’éthyle : Ce composé a une structure similaire mais avec un atome de fluor au lieu du fragment trioxotetrahydropyrimidine.
Acétate d’éthyle : Un ester plus simple qui ne possède pas le cycle aromatique bromé ni le fragment trioxotetrahydropyrimidine.
La singularité du {4-bromo-2-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)méthyl]phénoxy}acétate d’éthyle réside dans sa combinaison de groupes fonctionnels, qui offre une plate-forme polyvalente pour diverses transformations chimiques et applications.
Propriétés
Formule moléculaire |
C15H13BrN2O6 |
|---|---|
Poids moléculaire |
397.18 g/mol |
Nom IUPAC |
ethyl 2-[4-bromo-2-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetate |
InChI |
InChI=1S/C15H13BrN2O6/c1-2-23-12(19)7-24-11-4-3-9(16)5-8(11)6-10-13(20)17-15(22)18-14(10)21/h3-6H,2,7H2,1H3,(H2,17,18,20,21,22) |
Clé InChI |
PSHGBBNQTSDPFY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COC1=C(C=C(C=C1)Br)C=C2C(=O)NC(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2Z)-3,4-diphenyl-1,3-thiazol-2(3H)-ylidene]-4-methylbenzamide](/img/structure/B11666201.png)


![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11666223.png)
![N'-{(E)-[1-(2-cyanobenzyl)-1H-indol-3-yl]methylidene}-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11666229.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11666237.png)
![{3-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B11666247.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11666265.png)

![(5E)-5-[(4-bromophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11666278.png)


![3-{[(4-bromophenyl)carbonyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B11666294.png)

